

A Comparative Analysis of Anti-CCR8 Antibodies in Clinical Development

Author: BenchChem Technical Support Team. **Date:** December 2025

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Introduction

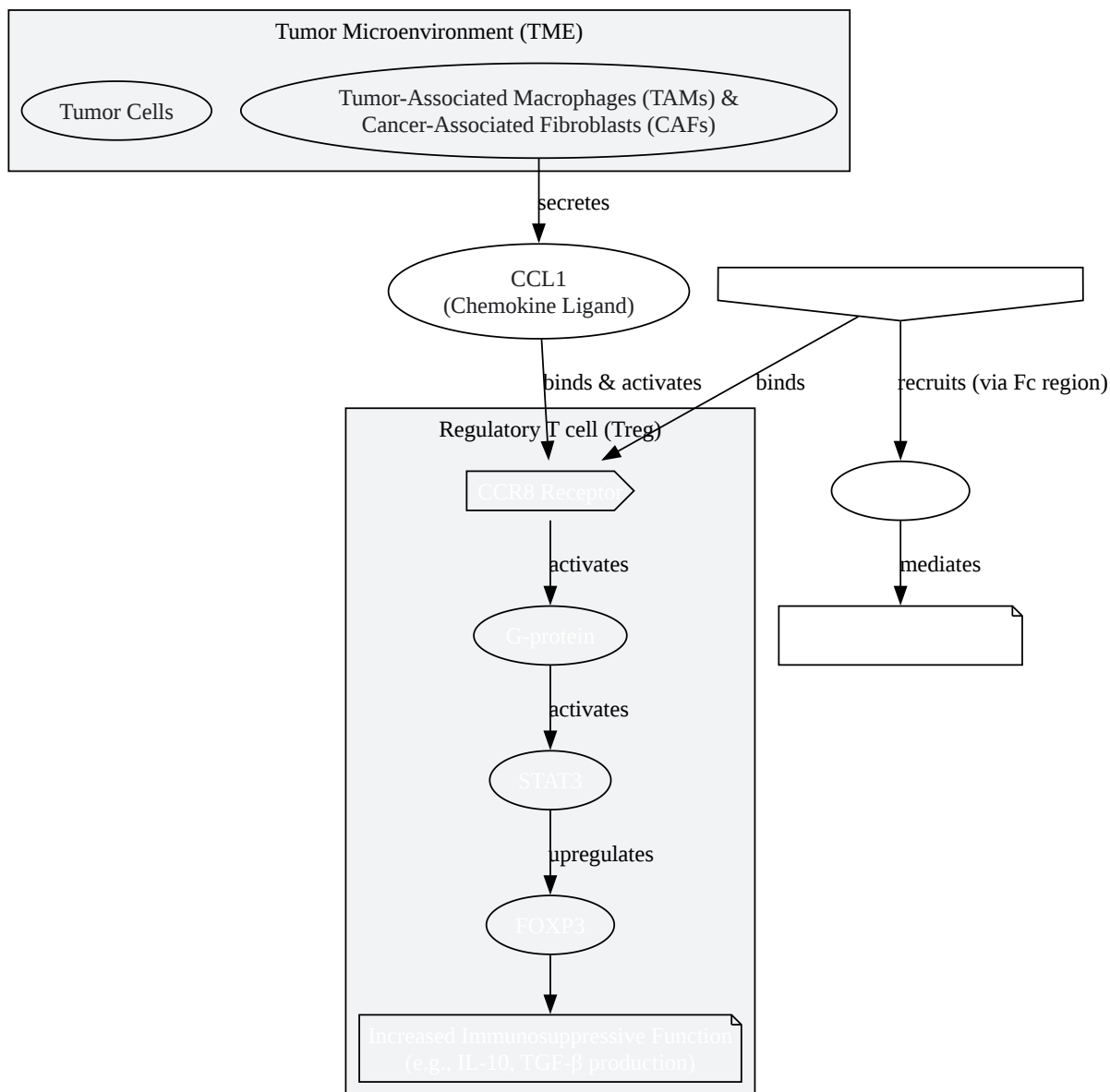
C-C chemokine receptor 8 (CCR8) has emerged as a promising immuno-oncology target due to its preferential expression on tumor-infiltrating regulatory T cells (Tregs), which are potent suppressors of anti-tumor immunity. Targeting CCR8 offers the potential to selectively deplete these immunosuppressive cells within the tumor microenvironment (TME), thereby unleashing a more effective anti-cancer immune response. A growing number of pharmaceutical companies are actively developing anti-CCR8 antibodies, each with unique characteristics and mechanisms of action. This guide provides a comparative analysis of several anti-CCR8 antibodies currently in development, summarizing available preclinical and clinical data to inform researchers and drug development professionals.

Mechanism of Action of Anti-CCR8 Antibodies

The primary mechanism of action for most anti-CCR8 antibodies in development is the depletion of tumor-infiltrating Tregs. This is typically achieved through antibody-dependent cellular cytotoxicity (ADCC), where the Fc region of the antibody engages with Fc receptors on immune effector cells, such as natural killer (NK) cells, leading to the lysis of the target Treg. Some antibodies are engineered with enhanced Fc receptor binding to augment this effect.

Beyond Treg depletion, other mechanisms are also being explored. These include blocking the interaction between CCR8 and its ligand, CCL1, thereby inhibiting Treg migration and function.

A novel approach involves the development of inverse agonist antibodies that can modulate receptor signaling even in the absence of the natural ligand.



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Comparative Analysis of Anti-CCR8 Antibodies

This section provides a detailed comparison of several anti-CCR8 antibodies in various stages of development. The data presented is based on publicly available information from company presentations, publications, and clinical trial registries.

Table 1: Overview of Anti-CCR8 Antibodies in Development

Antibody Name(s)	Developer(s)	Mechanism of Action	Development Phase
BMS-986340 (JTX-1811)	Bristol Myers Squibb	ADCC-mediated Treg depletion	Phase 1/2
S-531011 (ONO-4685)	Shionogi / Ono Pharmaceutical	ADCC-mediated Treg depletion, CCL1/CCR8 signaling neutralization	Phase 1/2
CHS-114 (SRF114)	Coherus BioSciences	ADCC/ADCP-mediated Treg depletion	Phase 1b
QLP2117	Qilu Pharmaceutical	ADCC-enhanced Treg depletion	Phase 1a
ABT-863	Abilita Therapeutics	Inverse agonist, blocks CCL1-dependent and basal signaling	Preclinical
2MW4691	Mabwell	Bispecific (CCR8 x CTLA-4), ADCC-enhanced Treg depletion, CTLA-4 blockade	Preclinical

Table 2: Preclinical Efficacy and In Vitro Activity

Antibody	Binding Affinity (Kd)	In Vitro Efficacy (ADCC)	In Vivo Efficacy (Tumor Growth Inhibition)
BMS-986340	Data not publicly available	Potent Treg depletion	Data not publicly available
S-531011	~38.2 pM (to human CCR8)	Potent ADCC activity	Significant tumor growth inhibition in human CCR8 knock-in mouse models[1]
CHS-114	Data not publicly available	Induces ADCC and/or ADCP to deplete tumoral CCR8+ Tregs[2]	Reduced tumor growth in murine models, with enhanced activity in combination with anti-PD-1[2]
QLP2117	Data not publicly available	Enhanced ADCC by glycoengineering[3]	Data not publicly available
ABT-863	Data not publicly available	Potent and highly selective CCR8 binding[4]	Significant tumor growth inhibition in MC38 and CMT167 murine models[4]
2MW4691	High affinity for CCR8, lower for CTLA-4[5]	EC50 of 0.062 nM for ADCC against CCR8-expressing cells	67% TGI in MC38 model (6.66 mg/kg); 75% TGI in double humanized model (0.4 mg/kg)

Table 3: Preliminary Clinical Data

Antibody	Study Phase	Key Findings
BMS-986340	Phase 1/2	Recruiting patients with advanced solid tumors. No data publicly available yet.
S-531011	Phase 1/2	Well-tolerated. Evidence of CCR8+ Treg depletion in tumor tissue.[6]
CHS-114	Phase 1b	Manageable safety profile. Monotherapy demonstrated Treg depletion (52-97%) and increased CD8+ T cells in tumors. Confirmed partial response in one heavily pre-treated HNSCC patient in combination with toripalimab. [2]
QLP2117	Phase 1a	Manageable safety and tolerability. In the 540 mg cohort, the disease control rate was 60%.[3]
ABT-863	Preclinical	Not yet in clinical trials.
2MW4691	Preclinical	Not yet in clinical trials.

Experimental Methodologies

The following sections outline the general experimental protocols commonly used to evaluate the performance of anti-CCR8 antibodies.

Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

This assay measures the ability of an antibody to induce the killing of target cells by effector cells.

- Cell Preparation:

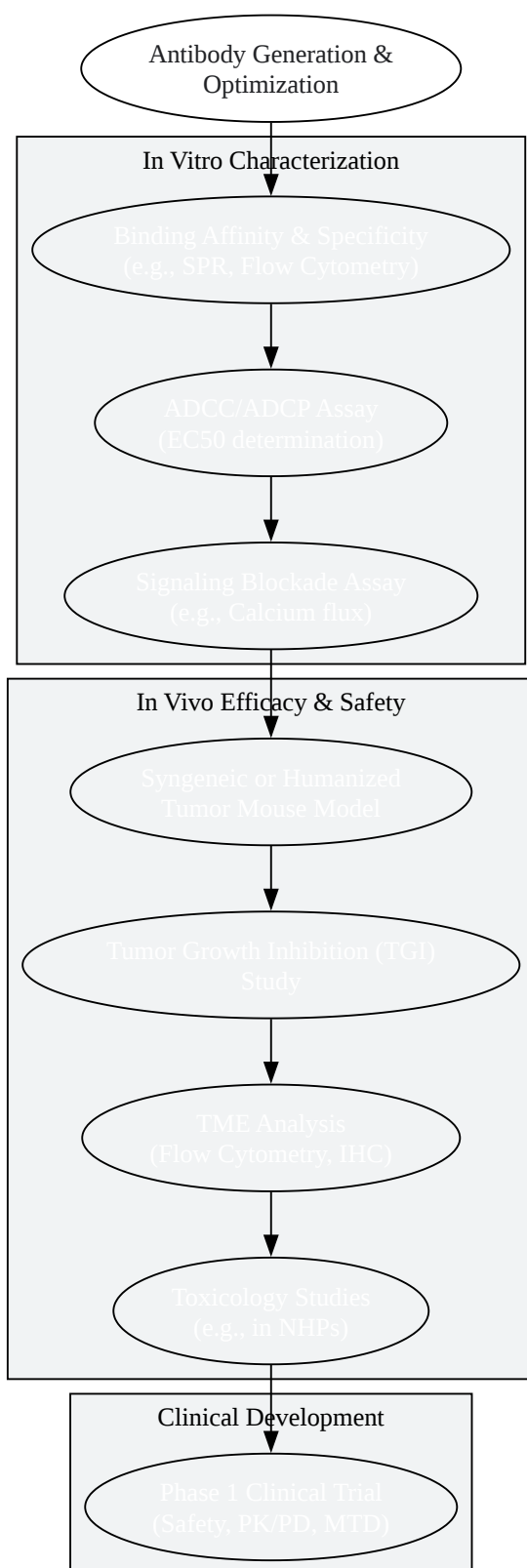
- Target cells: A cell line engineered to express CCR8 on its surface is labeled with a fluorescent dye (e.g., Calcein AM) or a luciferase reporter.
- Effector cells: Natural Killer (NK) cells or peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
- Assay Setup:
 - Target cells are seeded in a 96-well plate.
 - The anti-CCR8 antibody is added at various concentrations.
 - Effector cells are added to the wells at a specific effector-to-target (E:T) ratio.
- Incubation: The plate is incubated for a set period (e.g., 4-6 hours) to allow for cell lysis.
- Data Acquisition:
 - For fluorescently labeled target cells, the amount of dye released from lysed cells into the supernatant is measured using a fluorometer.
 - For luciferase-expressing target cells, the remaining luminescence is measured after adding a substrate.
 - Alternatively, flow cytometry can be used to quantify the percentage of dead target cells.
- Analysis: The percentage of specific lysis is calculated, and the EC50 (the antibody concentration that results in 50% of the maximum lysis) is determined.

In Vivo Tumor Growth Inhibition Studies

These studies assess the anti-tumor efficacy of the antibody in a living organism.

- Animal Model: Immunocompromised mice are often used, engrafted with human immune cells and a human tumor cell line (xenograft model), or humanized mice expressing human CCR8.
- Tumor Implantation: Tumor cells are injected subcutaneously or orthotopically into the mice.

- **Treatment:** Once tumors reach a certain size, mice are treated with the anti-CCR8 antibody, a control antibody, or a vehicle, typically via intravenous or intraperitoneal injection.
- **Monitoring:** Tumor size is measured regularly (e.g., twice a week) with calipers. The body weight and overall health of the mice are also monitored.
- **Endpoint:** The study is concluded when tumors in the control group reach a predetermined size, or at a set time point.
- **Analysis:** Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the control group. The tumors may also be excised for further analysis, such as immunohistochemistry or flow cytometry, to assess the immune cell infiltrate.



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Conclusion

The landscape of anti-CCR8 antibody development is rapidly evolving, with several promising candidates progressing through preclinical and early-stage clinical trials. While most antibodies in development leverage ADCC to deplete tumor-infiltrating Tregs, novel mechanisms such as inverse agonism and bispecific targeting are also being explored, offering the potential for differentiated therapeutic profiles.

The preliminary data summarized in this guide highlight the potential of targeting CCR8 to modulate the tumor microenvironment and enhance anti-tumor immunity. However, a direct comparison of these agents is challenging due to the limited and varied nature of the publicly available data. As more mature data from ongoing and future clinical trials become available, a clearer picture of the relative efficacy and safety of these anti-CCR8 antibodies will emerge. This will be crucial for identifying the most promising therapeutic strategies and patient populations that are most likely to benefit from this exciting new class of immuno-oncology agents.

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